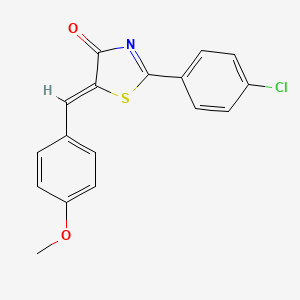

(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAY10649は、(Z)-2-(4-クロロフェニル)-5-(4-メトキシベンジリデン)チアゾール-4(5H)-オンとしても知られており、チアゾリノン化合物です。CAY10649は、5-リポキシゲナーゼ産物の生成を直接阻害する能力で知られています。 この酵素は、白血球走化性、血管透過性、平滑筋収縮など、さまざまな炎症反応において重要な役割を果たすロイコトリエンの生合成を触媒します .

準備方法

合成経路と反応条件

CAY10649の合成には、特定の条件下で4-クロロベンズアルデヒドと4-メトキシベンジリデンチアゾリノンを反応させることが含まれます。 この反応には通常、ジメチルホルムアミド(DMF)などの溶媒と、目的の生成物の形成を促進する触媒が必要です .

工業的生産方法

詳細な工業的生産方法は容易には入手できませんが、CAY10649の大規模合成には、収率と純度を最大限にするために反応条件の最適化が必要となる可能性があります。 これには、高効率反応器の使用や、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります .

化学反応の分析

反応の種類

CAY10649は主に阻害反応、特に5-リポキシゲナーゼ酵素を標的にしています。 標準的な条件下では、CAY10649は酸化、還元、または置換反応には通常関与しません .

一般的な試薬と条件

CAY10649による5-リポキシゲナーゼの阻害は、カルシウムとアラキドン酸の存在によって促進されます。 これらの試薬は酵素の活性化に不可欠であり、CAY10649は酵素の活性を効果的に阻害することができます .

生成される主要な生成物

CAY10649と5-リポキシゲナーゼの反応から生成される主な生成物は、ロイコトリエン生合成の阻害です。 これにより、ロイコトリエンによって媒介される炎症反応が減少します .

科学研究への応用

CAY10649は、化学、生物学、医学、産業など、科学研究において幅広い用途があります。CAY10649の主な用途は、さまざまな生物学的プロセスにおける5-リポキシゲナーゼの役割を研究するための研究ツールです。 これには、ロイコトリエンが重要な役割を果たす炎症性疾患、癌、その他の状態における酵素の関与の調査が含まれます .

医学では、CAY10649は、過剰な炎症を特徴とする疾患に対する潜在的な治療アプローチを探求するために使用されます。 5-リポキシゲナーゼを阻害することで、研究者はこれらの疾患の症状と進行を軽減する化合物としての有効性を評価することができます .

科学的研究の応用

CAY10649 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is as a research tool to study the role of 5-lipoxygenase in various biological processes. This includes investigating the enzyme’s involvement in inflammatory diseases, cancer, and other conditions where leukotrienes play a critical role .

In medicine, CAY10649 is used to explore potential therapeutic approaches for diseases characterized by excessive inflammation. By inhibiting 5-lipoxygenase, researchers can assess the compound’s efficacy in reducing symptoms and progression of these diseases .

作用機序

CAY10649は、5-リポキシゲナーゼの活性を直接阻害することで効果を発揮します。この酵素は、炎症の強力な媒介物質であるロイコトリエンへのアラキドン酸の変換を担当しています。 CAY10649は酵素に結合することにより、ロイコトリエンの生成を防ぎ、炎症を軽減します .

類似化合物との比較

CAY10649は、5-リポキシゲナーゼの直接阻害剤としての高い効力でユニークです。 類似の化合物には、ジレウトン、バイカレイン、ノルジヒドログアヤレチン酸などがあり、これらもリポキシゲナーゼ活性を阻害しますが、特異性と効力は異なります .

ジレウトン: 異なる化学構造を持つ選択的5-リポキシゲナーゼ阻害剤。

バイカレイン: 5-リポキシゲナーゼに対するある程度の活性も示す、12-リポキシゲナーゼ阻害剤。

ノルジヒドログアヤレチン酸: さまざまなリポキシゲナーゼアイソフォームに対する幅広い活性を持つ、非選択的なリポキシゲナーゼ阻害剤.

CAY10649は、5-リポキシゲナーゼの特異的で強力な阻害によって際立っており、炎症および関連疾患における酵素の役割を研究するための貴重なツールとなっています .

生物活性

(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are characterized by a heterocyclic structure that allows for various modifications, leading to compounds with significant pharmacological properties. The presence of substituents such as chlorophenyl and methoxy groups in this compound enhances its biological activity, making it a candidate for further research in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, the compound demonstrated selective cytotoxic effects against melanoma cell lines, particularly VMM917 cells. In a study comparing its effects against normal cells, it exhibited a 4.9-fold increase in cytotoxicity, indicating its potential as an alternative chemotherapeutic agent in melanoma therapy .

The mechanism through which this compound exerts its anticancer effects includes:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase, which is crucial for preventing cancer cell proliferation.

- Inhibition of Tyrosinase : It has been shown to decrease melanin production in melanoma cells, suggesting a dual role in both cytotoxicity and modulation of pigmentation pathways .

Comparative Antimicrobial Efficacy

A review of antimicrobial activities among thiazolidin-4-one derivatives indicates that modifications significantly impact efficacy. For example:

- Compounds with halogen substitutions often exhibit enhanced activity against bacterial strains.

- The presence of methoxy groups has been associated with increased antimicrobial potency due to improved lipophilicity and membrane penetration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidin-4-one derivatives. The following table summarizes key findings regarding how different substituents affect biological activity:

| Substituent | Effect on Activity |

|---|---|

| 4-Chlorophenyl | Increases cytotoxicity in cancer cell lines |

| 4-Methoxy | Enhances antimicrobial properties |

| Other Halogens | Generally improve overall bioactivity |

特性

IUPAC Name |

(5Z)-2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPSEBXZQCBFIP-GDNBJRDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677146 |

Source

|

| Record name | (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272519-89-7 |

Source

|

| Record name | (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。